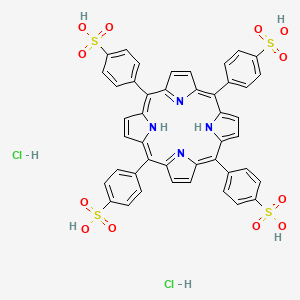
4-Nitroimidazole-5-carbonitrile
概要
説明
4-Nitroimidazole-5-carbonitrile is a chemical compound with the molecular formula C4H2N4O2 . It has a molecular weight of 138.09 . This compound is a derivative of nitroimidazole, a class of drugs that are frequently used for treating anaerobic infections .
Synthesis Analysis
The synthesis of imidazoles, including 4-Nitroimidazole-5-carbonitrile, has been a topic of recent research . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The InChI code for 4-Nitroimidazole-5-carbonitrile is 1S/C4H2N4O2/c5-1-3-4(8(9)10)7-2-6-3/h2H, (H,6,7) . This indicates the presence of four carbon atoms, two nitrogen atoms, and two oxygen atoms in the molecule .Chemical Reactions Analysis
Nitroheterocycle antibiotics, particularly 5-nitroimidazoles, are frequently used for treating anaerobic infections . The antimicrobial activities of these drugs heavily rely on the in vivo bioactivation, mainly mediated by widely distributed bacterial nitroreductases (NTRs) .Physical And Chemical Properties Analysis
4-Nitroimidazole-5-carbonitrile is a light yellow to brown solid . The storage temperature is room temperature .科学的研究の応用
Antibacterial Applications
Nitroimidazole compounds, including 4-Nitroimidazole-5-carbonitrile, have been found to exhibit significant antibacterial activity . They have been used in the treatment of various bacterial infections, including those caused by Staphylococcus aureus and Escherichia coli .
Antiparasitic Applications
These compounds also show promising antiparasitic properties . They have been used in the treatment of parasitic diseases, providing a valuable tool in combating these types of infections.
Anticancer Applications
Nitroimidazole compounds have been used in the development of anticancer drugs . Their unique chemical structure allows them to interfere with the growth and proliferation of cancer cells, making them effective in the treatment of various types of cancers.
Anti-HIV Applications
Some Nitroimidazole compounds have shown potential in the treatment of HIV . They can inhibit the replication of the virus, providing a potential avenue for the development of new anti-HIV drugs.
Anti-Tuberculosis Applications
The nitroimidazole scaffold has been used to develop drugs like Delamanid and Pretomanid, which are used to treat multi-drug resistant tuberculosis .
Anti-Leishmaniasis Applications
Nitroimidazole compounds have also been used in the treatment of leishmaniasis , a disease caused by the parasite Leishmania.
Imaging Agents in Medicine
Nitroimidazole compounds have been used as imaging agents in medicine . They can be used to enhance the visibility of certain structures or areas in the body during medical imaging procedures.
Synthesis of Other Compounds
4-Nitroimidazole-5-carbonitrile can serve as a building block in the synthesis of other complex compounds . Its unique structure makes it a valuable tool in the field of synthetic chemistry.
作用機序
Target of Action
4-Nitroimidazole-5-carbonitrile belongs to the nitroimidazole class of antibiotics . The primary targets of nitroimidazole antibiotics are anaerobic bacteria and protozoa . These microorganisms are responsible for various types of infections, and nitroimidazole antibiotics are frequently used to treat these conditions .
Mode of Action
The mode of action of 4-Nitroimidazole-5-carbonitrile is similar to other nitroimidazole antibiotics. The nitro group in the compound is converted into nitric oxide (NO) or a related reactive nitrogen species (RNS) through a process known as reductive bioactivation . This process results in the formation of toxic metabolites that cause DNA strand breakage , leading to the death of the microorganisms.
Biochemical Pathways
The biochemical pathways affected by 4-Nitroimidazole-5-carbonitrile involve the reduction of the nitro group in the compound. This reduction is mediated by nitroreductases, enzymes that are widely distributed in bacteria . The reduction process leads to the formation of reactive nitrogen species that can cause DNA damage, disrupting the normal functioning of the microorganisms and leading to their death .
Pharmacokinetics
They are distributed widely throughout the body and have low protein binding . Metronidazole, a commonly used nitroimidazole antibiotic, is extensively metabolized by the liver to its hydroxy metabolite, which has biological activity of 30 to 65% and a longer elimination half-life than the parent compound . The majority of metronidazole and its metabolites are excreted in urine and feces .
Result of Action
The result of the action of 4-Nitroimidazole-5-carbonitrile is the death of the targeted microorganisms. The reactive nitrogen species formed during the reductive bioactivation of the compound cause DNA damage, leading to the death of the microorganisms . This results in the effective treatment of the infections caused by these microorganisms.
Action Environment
The action of 4-Nitroimidazole-5-carbonitrile, like other nitroimidazole antibiotics, is influenced by the environment within the microorganisms. Nitroimidazole antibiotics are reductively activated in hypoxic cells . Therefore, the efficacy of these antibiotics is influenced by the oxygen levels within the microorganisms. Additionally, factors such as pH and the presence of other substances can also influence the action of these antibiotics.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
将来の方向性
Nitroimidazole derivatives are being studied for their potential use against neglected tropical protozoan diseases . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
特性
IUPAC Name |
5-nitro-1H-imidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O2/c5-1-3-4(8(9)10)7-2-6-3/h2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHKJVQFVZYKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



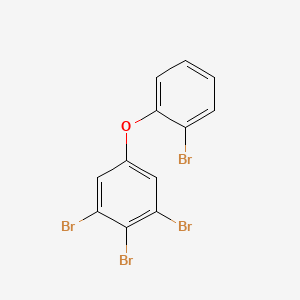
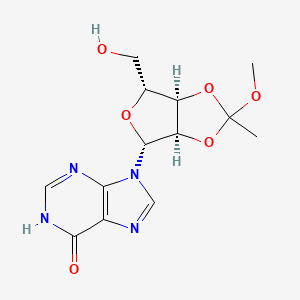
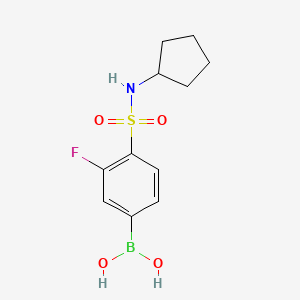
![5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530866.png)

![Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate](/img/structure/B1530869.png)
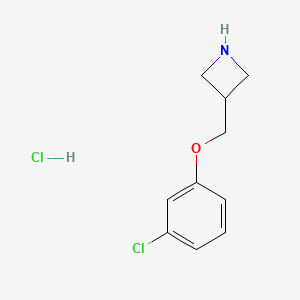
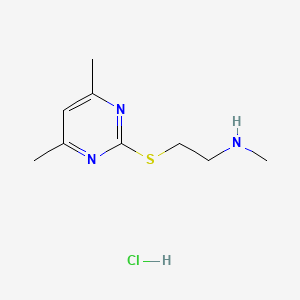
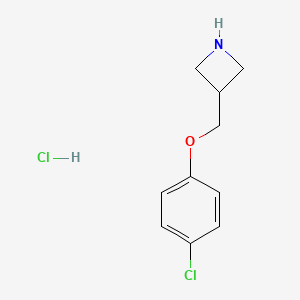

![4-{[4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B1530875.png)

